molecular formula C13H21NO2 B1474308 1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine CAS No. 2166837-53-0

1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine

Cat. No.: B1474308
CAS No.: 2166837-53-0
M. Wt: 223.31 g/mol
InChI Key: CNQZJBJIINRABA-UHFFFAOYSA-N
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Description

1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-(diethoxymethyl)phenyl)-N-methylmethanamine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its pharmacological properties, including its effects on cellular processes and interactions with biochemical pathways.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 2166837-53-0

This structure allows it to interact with various biological targets, influencing its activity in different biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are critical in drug metabolism and the biotransformation of various compounds. This interaction can lead to the formation of reactive metabolites that may exhibit both therapeutic and toxic effects.
  • Neurotransmitter Modulation : It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby potentially enhancing cholinergic signaling.
  • Cell Signaling Pathways : The compound influences key cellular pathways involved in inflammation and apoptosis, suggesting a role in modulating immune responses and cell death mechanisms.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Antiproliferative Effects : Research has demonstrated that it can inhibit the proliferation of certain human cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound may reduce inflammation through its modulation of cytokine production and signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • A study assessing the antimicrobial properties of various pyrrolidine derivatives found that this compound showed potent activity against specific bacterial strains. This indicates its potential use in developing new antibiotics.
  • Cancer Cell Line Studies :
    • In a comparative analysis of several compounds on human cancer cell lines, this compound demonstrated significant antiproliferative effects, particularly in breast and colon cancer cells. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
  • Inflammation Modulation :
    • A research study focused on the anti-inflammatory effects of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential therapeutic application in inflammatory diseases such as arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : It undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects.
  • Excretion : The metabolites are likely excreted via renal pathways, necessitating further studies on its elimination half-life and potential accumulation in chronic use scenarios.

Toxicological Considerations

While the compound shows promise for therapeutic applications, it is essential to consider its toxicity profile:

  • Dose-dependent Effects : Research indicates that low doses may provide beneficial effects such as anti-inflammatory and antioxidant activities, while higher doses can lead to hepatotoxicity and neurotoxicity.
  • Long-term Exposure Risks : Studies on chronic exposure highlight the need for careful dosage regulation to mitigate potential adverse effects.

Properties

IUPAC Name

1-[3-(diethoxymethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)12-8-6-7-11(9-12)10-14-3/h6-9,13-14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZJBJIINRABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC(=C1)CNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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